Cox-2/15-lox-IN-5

COX-2 inhibition selectivity index inflammation

COX-2/15-LOX-IN-5 (CAS 443790-30-5, Compound 4f) is a synthetic small-molecule dual inhibitor of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) belonging to the arylidene-5(4H)-imidazolone chemical class. In the primary characterization study, COX-2/15-LOX-IN-5 exhibited a COX-2 IC50 of 0.08 μM with a selectivity index (SI = COX-1 IC50/COX-2 IC50) of 131.59, and a 15-LOX IC50 of 3.96 μM.

Molecular Formula C25H21N3O3S
Molecular Weight 443.5 g/mol
Cat. No. B12382583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox-2/15-lox-IN-5
Molecular FormulaC25H21N3O3S
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4
InChIInChI=1S/C25H21N3O3S/c1-31-21-14-12-19(13-15-21)26-23(29)17-32-25-27-22(16-18-8-4-2-5-9-18)24(30)28(25)20-10-6-3-7-11-20/h2-16H,17H2,1H3,(H,26,29)/b22-16-
InChIKeyKDHSBBNEBXGUJI-JWGURIENSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





COX-2/15-LOX-IN-5 Procurement Guide: A Dual COX-2/15-Lipoxygenase Inhibitor with Validated Anti-Inflammatory and Antioxidant Activity


COX-2/15-LOX-IN-5 (CAS 443790-30-5, Compound 4f) is a synthetic small-molecule dual inhibitor of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) belonging to the arylidene-5(4H)-imidazolone chemical class [1]. In the primary characterization study, COX-2/15-LOX-IN-5 exhibited a COX-2 IC50 of 0.08 μM with a selectivity index (SI = COX-1 IC50/COX-2 IC50) of 131.59, and a 15-LOX IC50 of 3.96 μM [1]. The compound attenuated LPS-induced NF-κB activation in RAW 264.7 macrophages and reduced TNF-α and IL-6 levels by approximately 80% relative to vehicle-treated controls [1]. It is supplied by multiple commercial vendors including MedChemExpress (HY-163355) and TargetMol (T86081) for laboratory research use .

Why COX-2/15-LOX-IN-5 Cannot Be Replaced by Other Dual COX-2/15-LOX Inhibitors for Inflammation Research


Dual COX-2/15-LOX inhibitors span multiple chemotypes—including arylidene-imidazolones, thienopyrimidine monomers/heterodimers, and thiadiazole-thiazolidinone hybrids—each with distinct potency balances, selectivity indices, and downstream functional signatures [1]. Within the same arylidene-imidazolone series, COX-2/15-LOX-IN-5 (4f) uniquely combines a COX-2 IC50 of 0.08 μM (equipotent to celecoxib) with a 15-LOX IC50 of 3.96 μM, while delivering approximately 2-fold greater ROS scavenging than celecoxib [1]. In contrast, the thienopyrimidine-based COX-2/15-LOX-IN-2 achieves a 15-LOX IC50 of 1.86 μM but stems from a different chemical scaffold and assay system, and COX-2/15-LOX-IN-6 sacrifices 15-LOX potency (IC50 = 11.723 μM) for in vivo anti-inflammatory activity in a carrageenan-induced rat edema model [2]. These divergent profiles mean that substituting one dual inhibitor for another may unpredictably alter the balance of COX-2 versus 15-LOX pathway suppression in a given experimental system.

COX-2/15-LOX-IN-5 Quantitative Differentiation Evidence Against Key Comparators


COX-2 Inhibitory Potency and Selectivity of COX-2/15-LOX-IN-5 Compared Directly with Celecoxib

COX-2/15-LOX-IN-5 (4f) demonstrated COX-2 inhibitory potency equipotent to celecoxib (IC50 = 0.08 μM for both) in the same ovine COX-1/COX-2 assay kit, while maintaining a COX-2 selectivity index (SI = 131.59) that, though lower than celecoxib's SI of 180.46, remains in the high-selectivity range [1]. Its COX-1 IC50 of 10.95 μM is lower than celecoxib's 13.60 μM, indicating marginally greater COX-1 engagement but still sufficient selectivity for COX-2-targeted applications [1].

COX-2 inhibition selectivity index inflammation NSAID alternative

15-LOX Inhibitory Activity of COX-2/15-LOX-IN-5 Versus Quercetin and Other Dual Inhibitors

COX-2/15-LOX-IN-5 (4f) inhibited 15-LOX with an IC50 of 3.96 μM, which is moderately more potent than the reference natural inhibitor quercetin (IC50 = 4.79 μM) tested in the same assay [1]. By comparison, COX-2/15-LOX-IN-2 (heterodimer 11 from the thienopyrimidine series) showed stronger 15-LOX inhibition (IC50 = 1.86 μM), while COX-2/15-LOX-IN-6 exhibited markedly weaker 15-LOX activity (IC50 = 11.723 μM) [2]. These data place COX-2/15-LOX-IN-5 in an intermediate 15-LOX potency tier among commercially available dual inhibitors.

15-lipoxygenase inhibition dual inhibitor arachidonic acid cascade quercetin

Reactive Oxygen Species (ROS) Scavenging Activity of COX-2/15-LOX-IN-5 Outperforms Celecoxib

In LPS-activated RAW 264.7 macrophages, COX-2/15-LOX-IN-5 (4f) inhibited ROS production with an IC50 of 22.77 μM, which represents an approximately 2-fold improvement over celecoxib (IC50 = 44.55 μM) tested in the same assay [1]. Among the 18 compounds in the arylidene-imidazolone series, 4f was one of the top ROS suppressors, alongside compounds 4b, 4i, and 4o [1]. This ROS scavenging activity is an additional functional dimension beyond enzymatic COX-2/15-LOX inhibition and is not uniformly present across all dual inhibitors in this class.

antioxidant activity ROS inhibition oxidative stress celecoxib comparison

Pro-Inflammatory Cytokine Suppression by COX-2/15-LOX-IN-5: TNF-α and IL-6 Reduction Versus Celecoxib

At a treatment concentration of 25 μM in LPS-activated RAW 264.7 macrophages, COX-2/15-LOX-IN-5 (4f) reduced TNF-α levels to 22.94 pg/mL and IL-6 levels to 22.21 pg/mL, which were both comparable to or slightly lower than celecoxib (TNF-α = 25.36 pg/mL, IL-6 = 24.64 pg/mL) [1]. Relative to the LPS-stimulated vehicle control (TNF-α = 121.2 pg/mL, IL-6 = 120.5 pg/mL), this corresponds to an approximately 81% reduction in both cytokines [1]. This near-equivalent cytokine suppression to celecoxib, combined with the compound's 15-LOX inhibitory activity, distinguishes COX-2/15-LOX-IN-5 from COX-2-selective agents that lack the 15-LOX arm.

TNF-α inhibition IL-6 inhibition cytokine suppression RAW 264.7 macrophages anti-inflammatory

NF-κB Pathway Attenuation by COX-2/15-LOX-IN-5 in LPS-Stimulated Macrophages

Western blot analysis in the primary study demonstrated that COX-2/15-LOX-IN-5 (4f) attenuated the LPS-mediated increase in NF-κB activation in RAW 264.7 macrophages [1]. This NF-κB modulation was also observed for compound 4l from the same series but was not reported for celecoxib under identical experimental conditions within this study [1]. NF-κB is a master transcription factor regulating pro-inflammatory cytokine and mediator gene expression, and its inhibition provides mechanistic support for the observed reductions in TNF-α and IL-6 levels [1].

NF-κB signaling LPS challenge transcription factor anti-inflammatory mechanism

Chemical Scaffold and Procurement Differentiation of COX-2/15-LOX-IN-5 Versus In-Class Dual Inhibitors

COX-2/15-LOX-IN-5 (CAS 443790-30-5, C25H21N3O3S, MW 443.52) belongs to the arylidene-5(4H)-imidazolone chemical class, which is structurally distinct from the thienopyrimidine scaffold of COX-2/15-LOX-IN-2 (heterodimer 11) and COX-2/15-LOX-IN-4 (monomer 5i), and from the thiadiazole-thiazolidinone hybrids of other dual inhibitors [1][2]. This scaffold difference translates to distinct physicochemical properties, solubility profiles, and potentially different off-target interaction landscapes. COX-2/15-LOX-IN-5 is available from at least two commercial vendors (MedChemExpress HY-163355, TargetMol T86081) with standard storage at -20°C (powder) or -80°C (in solvent) . No in vivo pharmacokinetic or efficacy data have been reported for this compound to date, in contrast to COX-2/15-LOX-IN-6 which has published in vivo anti-inflammatory activity in a rat carrageenan-induced edema model .

chemical scaffold arylidene-imidazolone procurement specification CAS registry vendor comparison

Optimal Research Application Scenarios for COX-2/15-LOX-IN-5 Based on Validated Evidence


In Vitro Mechanistic Studies of Dual Arachidonic Acid Pathway Modulation

COX-2/15-LOX-IN-5 is directly applicable to in vitro experiments investigating the simultaneous inhibition of COX-2 and 15-LOX branches of the arachidonic acid cascade. With COX-2 IC50 of 0.08 μM (equipotent to celecoxib) and 15-LOX IC50 of 3.96 μM, it provides a tool to distinguish dual-pathway effects from single-pathway COX-2 inhibition in LPS-stimulated macrophage models [1]. Researchers comparing this compound with celecoxib can dissect the contribution of 15-LOX-derived eicosanoids (e.g., 15-HETE) to inflammatory phenotypes, a comparison not possible with COX-2-selective agents alone.

Oxidative Stress and Inflammation Crosstalk Research in Macrophage Models

The approximately 2-fold superior ROS scavenging activity of COX-2/15-LOX-IN-5 (IC50 = 22.77 μM) compared to celecoxib (IC50 = 44.55 μM) in LPS-activated RAW 264.7 macrophages makes this compound particularly suitable for studies examining the interplay between inflammatory signaling and oxidative stress [1]. Its combined ROS inhibition, cytokine suppression (TNF-α and IL-6 reduced by ~81%), and NF-κB attenuation provide a multi-endpoint research tool for dissecting redox-sensitive inflammatory pathways [1].

Structure-Activity Relationship (SAR) Studies on Arylidene-Imidazolone Dual Inhibitors

As part of a well-characterized series of 18 arylidene-5(4H)-imidazolone derivatives (4a–r), COX-2/15-LOX-IN-5 (4f) serves as a benchmark compound for SAR studies exploring the impact of substituent modifications on dual COX-2/15-LOX inhibition [1]. Its 4-methoxyphenyl acetamide substitution, combined with benzylidine at the 4-position, provides a defined structural reference point. Comparative data for COX-1/COX-2 selectivity, 15-LOX potency, ROS scavenging, and cytokine modulation are available for all 18 analogs within the same study, enabling systematic scaffold optimization [1].

NF-κB Pathway-Focused Anti-Inflammatory Drug Discovery

COX-2/15-LOX-IN-5 is one of the few dual COX-2/15-LOX inhibitors for which NF-κB pathway modulation has been experimentally demonstrated via Western blot in LPS-challenged RAW 264.7 macrophages [1]. This makes it a candidate tool compound for drug discovery programs targeting NF-κB-driven inflammatory gene expression. Its ability to simultaneously suppress upstream eicosanoid production (via COX-2/15-LOX inhibition) and downstream NF-κB activation provides a dual mechanistic node for validating therapeutic hypotheses in inflammatory disease models [1].

Quote Request

Request a Quote for Cox-2/15-lox-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.